molecular formula C8H10F2O B6608794 1,1-difluoro-5-methylspiro[2.3]hexane-5-carbaldehyde, Mixture of diastereomers CAS No. 2866334-33-8

1,1-difluoro-5-methylspiro[2.3]hexane-5-carbaldehyde, Mixture of diastereomers

Cat. No.: B6608794
CAS No.: 2866334-33-8
M. Wt: 160.16 g/mol
InChI Key: UXBRLXQBMWSDNK-UHFFFAOYSA-N
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Description

1,1-difluoro-5-methylspiro[2.3]hexane-5-carbaldehyde, also known as 5-methyl-1,1-difluoro-2-oxospiro[2.3]hexan-5-carbaldehyde, is a mixture of diastereomers that has been used in a variety of scientific research applications. This compound has been studied for its potential use in medicinal chemistry, organic synthesis, and pharmaceuticals. It has been found to have several biochemical and physiological effects, and has been used in lab experiments to study the mechanisms of action of various compounds.

Scientific Research Applications

1,1-difluoro-5-methylspiro[2.3]hexane-5-carbaldehyde has been used in a variety of scientific research applications. It has been used to study the mechanisms of action of various compounds, as well as their biochemical and physiological effects. It has also been used in the synthesis of pharmaceuticals and in medicinal chemistry.

Mechanism of Action

The mechanism of action of 1,1-difluoro-5-methylspiro[2.3]hexane-5-carbaldehyde is not yet fully understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. It has been found to inhibit the activity of cytochrome P450, an enzyme involved in the metabolism of many drugs.
Biochemical and Physiological Effects
1,1-difluoro-5-methylspiro[2.3]hexane-5-carbaldehyde has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450, an enzyme involved in the metabolism of many drugs. It has also been found to have anti-inflammatory and anti-bacterial effects. In addition, it has been found to have an inhibitory effect on the production of prostaglandins, which are involved in the regulation of inflammation.

Advantages and Limitations for Lab Experiments

1,1-difluoro-5-methylspiro[2.3]hexane-5-carbaldehyde has several advantages and limitations for lab experiments. One advantage is that it can be synthesized relatively easily, allowing for quick and efficient experimentation. In addition, it has been found to have several biochemical and physiological effects, making it useful for studying the mechanisms of action of various compounds. However, it also has some limitations. For example, it is not yet fully understood how it interacts with other compounds, making it difficult to predict its effects.

Future Directions

1,1-difluoro-5-methylspiro[2.3]hexane-5-carbaldehyde has potential for a variety of future directions. Further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. In addition, it could be used in the synthesis of novel pharmaceuticals and medicinal compounds. It could also be used to study the effects of various compounds on the metabolism and other physiological processes. Finally, it could be used to study the effects of various environmental factors on the metabolism and other physiological processes.

Synthesis Methods

1,1-difluoro-5-methylspiro[2.3]hexane-5-carbaldehyde can be synthesized via a two-step process. The first step involves the reaction of 1,1-difluoro-5-methylspiro[2.3]hexane-5-carbaldehyde, Mixture of diastereomers-difluoro-2-oxospiro[2.3]hexan-5-carbaldehyde with sodium hydroxide in the presence of a catalytic amount of acid. This reaction results in the formation of the desired product, 1,1-difluoro-5-methylspiro[2.3]hexane-5-carbaldehyde. The second step involves the reaction of the product with a base, such as sodium bicarbonate, to form the desired diastereomers.

Properties

IUPAC Name

2,2-difluoro-5-methylspiro[2.3]hexane-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2O/c1-6(5-11)2-7(3-6)4-8(7,9)10/h5H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXBRLXQBMWSDNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(C1)CC2(F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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